methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride
Description
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride is a synthetic imidazole derivative with the molecular formula C₇H₁₂ClN₃O₂. Structurally, it consists of an imidazole ring substituted with an amino group at position 2 and a methyl ester-linked propanoate chain at position 2. The hydrochloride salt enhances its solubility and stability, making it suitable for biochemical and pharmaceutical research. This compound is notable for its role as a histidine analog, leveraging the imidazole ring’s ability to participate in hydrogen bonding and metal coordination, which is critical in enzymatic and receptor interactions .
Properties
CAS No. |
2751614-93-2 |
|---|---|
Molecular Formula |
C7H12ClN3O2 |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
methyl 3-(2-amino-1H-imidazol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C7H11N3O2.ClH/c1-12-6(11)3-2-5-4-9-7(8)10-5;/h4H,2-3H2,1H3,(H3,8,9,10);1H |
InChI Key |
NBHJYLXROHHBAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CN=C(N1)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride typically involves the reaction of an imidazole derivative with a suitable ester. One common method is the esterification of 3-(2-amino-1H-imidazol-4-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and drying to obtain the final product in a pure and stable form. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated or nitrated imidazole derivatives.
Scientific Research Applications
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
The compound’s structural and functional uniqueness becomes evident when compared to related imidazole derivatives. Below is a detailed analysis:
Structural and Functional Differences
Table 1: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Substituents/Features | Key Applications/Biological Roles |
|---|---|---|---|
| Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride | C₇H₁₂ClN₃O₂ | - 2-aminoimidazole core - Methyl ester at propanoate chain - Hydrochloride salt |
Biochemical research, enzyme inhibition |
| Histidine | C₆H₉N₃O₂ | - Natural amino acid - Imidazole side chain - Carboxylic acid group |
Protein synthesis, metal coordination |
| 3-(2-Chloro-1H-imidazol-1-yl)propanoic acid | C₆H₇ClN₂O₂ | - Chloro substituent at position 2 - Propanoic acid moiety |
Antimicrobial studies |
| (S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride | C₈H₁₅Cl₂N₃O₂ | - 1-methylimidazole core - Chiral center at propanoate - Dihydrochloride salt |
Targeted drug development |
| 3-(2-Ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride | C₉H₁₅ClN₂O₂ | - Ethyl substituent at position 2 - Butanoic acid chain |
Industrial catalysis, material science |
Key Comparative Insights
Amino vs. Chloro Substituents: The 2-amino group in the target compound enhances hydrogen-bonding capacity compared to 2-chloro derivatives (e.g., 3-(2-chloro-1H-imidazol-1-yl)propanoic acid). This difference impacts receptor binding; amino groups favor interactions with acidic residues, while chloro groups may enhance lipophilicity and membrane permeability .
Ester vs. Carboxylic Acid Moieties: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid-containing analogs like histidine or 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride. This makes the ester derivative more suitable for crossing biological membranes but less acidic in aqueous environments .
Chirality and Substitution Patterns: Chiral analogs (e.g., (S)-Methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate dihydrochloride) exhibit enantiomer-specific biological activities.
Salt Forms :
- The hydrochloride salt in the target compound improves solubility in polar solvents compared to free bases. In contrast, dihydrochloride salts (e.g., ) offer higher protonation states, which may stabilize interactions with negatively charged biomolecules .
Biological Activity
Methyl 3-(2-amino-1H-imidazol-4-yl)propanoate hydrochloride, a compound characterized by its imidazole ring, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 205.64 g/mol. The compound features an imidazole ring, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The imidazole ring can coordinate with metal ions, influencing enzyme activity and catalysis. This property is significant in the modulation of various enzymatic pathways.
- Receptor Binding : The compound acts as a ligand for specific receptors, potentially modulating their activity. This interaction is essential for therapeutic effects in various biological systems.
Biological Activities
This compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess efficacy against certain bacterial strains, making it a candidate for further investigation as an antimicrobial agent.
- Neuroprotective Properties : Research indicates potential neuroprotective effects, which could have implications for treating neurodegenerative diseases.
- Antioxidant Activity : The structural characteristics of the compound suggest antioxidant properties, which may contribute to its overall biological efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of this compound:
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Exhibits potential against various bacterial strains | |
| Neuroprotective | Shows promise in protecting neuronal cells from damage | |
| Antioxidant | Potential antioxidant properties identified in biochemical assays | |
| Enzyme Modulation | Influences enzyme activity through metal ion coordination |
Research Example
In a study examining the compound's antimicrobial properties, researchers evaluated its effectiveness against Escherichia coli and Staphylococcus aureus. The results indicated significant inhibition zones compared to control groups, suggesting that this compound could serve as a basis for developing new antimicrobial agents.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
